N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE

Description

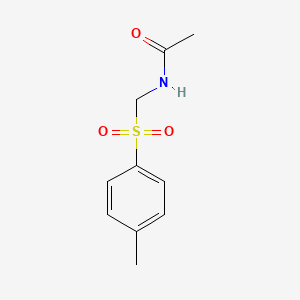

N-(Toluene-4-sulfonylmethyl)-acetamide: is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a methyl-acetamide moiety

Properties

IUPAC Name |

N-[(4-methylphenyl)sulfonylmethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTRCIJVVRMTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334861 | |

| Record name | N-{[(4-Methylphenyl)sulfonyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14674-19-2 | |

| Record name | N-{[(4-Methylphenyl)sulfonyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Toluene-4-sulfonylmethyl)-acetamide typically involves the reaction of toluene-4-sulfonyl chloride with methylamine, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Sulfonylation: Toluene-4-sulfonyl chloride reacts with methylamine in the presence of a base to form N-(Toluene-4-sulfonylmethyl)-amine.

Acetylation: The resulting amine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(Toluene-4-sulfonylmethyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use bases like pyridine or triethylamine.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various sulfonamide or sulfonate esters.

Scientific Research Applications

Chemistry: N-(Toluene-4-sulfonylmethyl)-acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of sulfonamide-based compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a valuable intermediate in drug development.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(Toluene-4-sulfonylmethyl)-acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

N-(Toluene-4-sulfonyl)-acetamide: Lacks the methyl group, resulting in different reactivity and properties.

N-(Toluene-4-sulfonylmethyl)-benzamide: Contains a benzamide group instead of an acetamide group, altering its chemical behavior.

N-(Toluene-4-sulfonylmethyl)-methanesulfonamide: Features a methanesulfonamide group, which affects its solubility and reactivity.

Uniqueness: N-(Toluene-4-sulfonylmethyl)-acetamide is unique due to the presence of both a sulfonyl and an acetamide group, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various chemical transformations and applications.

Biological Activity

N-(Toluene-4-sulfonyldimethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and the implications of its activity in various biological systems.

The synthesis of N-(Toluene-4-sulfonyldimethyl)-acetamide typically involves two key steps:

- Sulfonylation : Toluene-4-sulfonyl chloride reacts with methylamine in the presence of a base (e.g., triethylamine) to form N-(Toluene-4-sulfonyldimethyl)-amine.

- Acetylation : The resulting amine is acetylated using acetic anhydride, yielding the final product.

This compound possesses a sulfonyl group which can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity significantly .

Biological Activity

N-(Toluene-4-sulfonyldimethyl)-acetamide exhibits a range of biological activities, primarily attributed to its sulfonamide structure. Sulfonamides are known for their roles as:

- Antibacterial Agents : They inhibit bacterial growth by interfering with folic acid synthesis.

- Anti-inflammatory Agents : They modulate inflammatory responses through various biochemical pathways.

- Enzyme Inhibitors : This compound can inhibit specific enzymes, influencing metabolic pathways.

The biological mechanisms through which N-(Toluene-4-sulfonyldimethyl)-acetamide exerts its effects include:

- Enzyme Inhibition : The sulfonyl group engages in interactions with active sites of enzymes, potentially inhibiting their function. For instance, it can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation .

- Electrostatic Interactions : These interactions with negatively charged residues in proteins can stabilize binding and enhance inhibitory effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of sulfonamide derivatives, including N-(Toluene-4-sulfonyldimethyl)-acetamide:

- Antibacterial Activity : Research indicated that compounds with a sulfonamide moiety showed significant antibacterial properties against various strains of bacteria. For example, derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity .

- Inhibition of Urease : A study highlighted that sulfonamide derivatives exhibited urease inhibition, which is crucial for treating conditions like kidney stones. The IC50 values for some derivatives were reported as 9.95 µM, showcasing their potential therapeutic applications .

- Molecular Docking Studies : In silico studies have shown that N-(Toluene-4-sulfonyldimethyl)-acetamide binds effectively to enzyme active sites, suggesting a strong potential for drug development targeting specific diseases such as Alzheimer's .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(Toluene-4-sulfonylmethyl)-Acetamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of toluene derivatives followed by acetylation. Key reagents include halogenated intermediates (e.g., chloromethyl derivatives) and sulfur-containing compounds. Reaction conditions require precise temperature control (e.g., 50–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like triethylamine to stabilize intermediates . Purification often employs column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- NMR : H and C NMR identify characteristic peaks (e.g., sulfonyl protons at δ 3.1–3.3 ppm, acetamide carbonyl at δ 170–175 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., S=O stretching at 1150–1300 cm, C=O at 1650–1700 cm) .

- HPLC-MS : Ensures purity and molecular ion consistency (e.g., [M+H] at m/z calculated for CHNOS) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be systematically resolved?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:

- Standardize Assays : Use validated protocols (e.g., MTT for cytotoxicity , broth microdilution for antimicrobial activity) across independent labs.

- Control Purity : Re-test compounds with ≥98% purity (HPLC-verified) under identical conditions.

- Mechanistic Studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target specificity .

Q. What strategies optimize reaction yields in complex syntheses involving sulfonamide intermediates?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing transition states .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate acetylation.

- In Situ Monitoring : Use TLC or inline FTIR to detect intermediate formation and adjust reaction times dynamically .

Q. What computational and experimental approaches are effective for studying enzyme interactions with this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target enzymes (e.g., cyclooxygenase-2) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- Validation : Pair computational results with SPR or fluorescence quenching assays to quantify binding constants (K) .

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs to resolve overlapping peaks.

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .

- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure .

Methodological Design for Analog Development

Q. What rational design principles enhance the bioactivity of this compound analogs?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the toluene ring) to enhance target affinity.

- QSAR Modeling : Use Gaussian or COSMO-RS to predict logP and bioavailability, prioritizing analogs with optimal Lipinski parameters .

- Metabolic Stability : Test analogs in liver microsome assays to identify derivatives resistant to CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.